

1-Chloroisoquinoline-7-carbonitrile: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Chloroisoquinoline-7-carbonitrile

CAS No.: 223671-30-5

Cat. No.: B2899408

[Get Quote](#)

Executive Summary & Molecular Architecture

1-Chloroisoquinoline-7-carbonitrile (CAS: 223671-30-5) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., ROCK, JAK, and SYK inhibitors). Its structure features an isoquinoline core functionalized with two distinct electrophilic handles: a reactive chlorine atom at the C1 position and a nitrile (cyano) group at the C7 position.

This dual-functionality makes it a "linchpin" scaffold. The C1-chloride is highly susceptible to Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-couplings, while the C7-nitrile serves as a robust precursor for amides, acids, or tetrazoles, often modulating the pharmacokinetic profile of the final drug candidate.

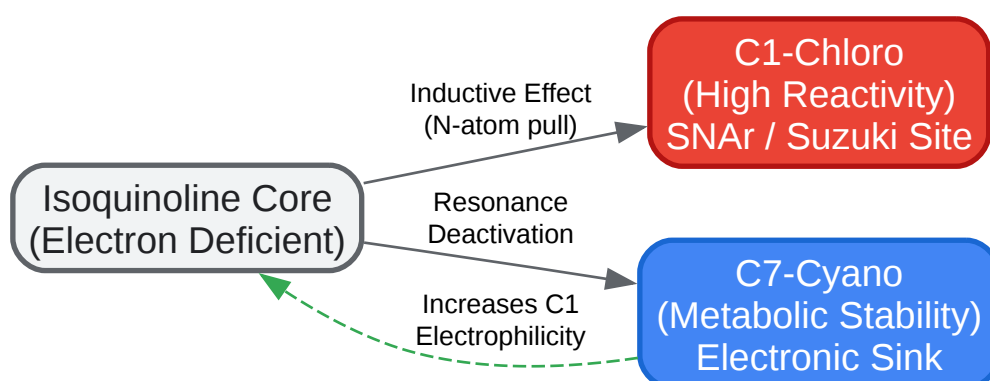
Molecular Specifications

Property	Data
CAS Number	223671-30-5
Molecular Formula	
Molecular Weight	188.61 g/mol
SMILES	<chem>N#CC1=CC=C2C(Cl)=NC=CC2=C1</chem>
Physical State	Solid (Off-white to pale yellow)
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Electronic Distribution Analysis

The reactivity of this molecule is dictated by the electronic interplay between the isoquinoline nitrogen and the substituents.

- **C1 Position (The "Imidoyl" Carbon):** The C1 carbon is adjacent to the ring nitrogen (). The electronegativity of the nitrogen, combined with the electron-withdrawing chlorine atom, creates a significant partial positive charge () at C1. This makes it an exceptional electrophile.
- **C7 Position (The Electronic Sink):** The cyano group at C7 is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This further depletes electron density from the benzene ring, thereby increasing the electrophilicity of the C1 position relative to unsubstituted 1-chloroisoquinoline.



[Click to download full resolution via product page](#)

Figure 1: Electronic structure and reactivity map. The C7-cyano group synergistically activates the C1 position for nucleophilic attack.

Structural Characterization (Predicted & Empirical)

While specific spectral data for this exact CAS is proprietary in many databases, the structural identity is validated through characteristic signals observed in homologous 1-chloroisoquinolines.

NMR Spectroscopy Signatures (¹H NMR, 400 MHz, DMSO-)

- H3 (Doublet): Typically the most upfield aromatic proton (~7.8–8.0 ppm), coupled to H4.
- H8 (Singlet/Doublet): The proton at C8 is deshielded by the adjacent nitrogen lone pair and the magnetic anisotropy of the C1-Cl bond. In the 7-CN derivative, H8 appears as a singlet (or meta-coupled doublet) significantly downfield (~8.5–8.8 ppm) due to the ortho-cyano group.
- H5 & H6: Appear as a multiplet system in the 8.0–8.3 ppm range.

Infrared (IR) Spectroscopy

- Nitrile Stretch (): A sharp, distinct band at 2220–2240 cm⁻¹. This is diagnostic for the C7 substituent.
- C=N Stretch: ~1620 cm⁻¹ (Isoquinoline ring).
- C-Cl Stretch: ~700–750 cm⁻¹.

Synthetic Protocol: The "N-Oxide" Route

The most robust synthesis of 1-chloroisoquinolines involves the rearrangement/chlorination of the corresponding N-oxide or isoquinolinone using phosphorus oxychloride (

). This method is preferred over direct chlorination due to regioselectivity.

Experimental Workflow

Objective: Synthesis of **1-chloroisoquinoline-7-carbonitrile** from 7-cyanoisoquinoline-N-oxide.

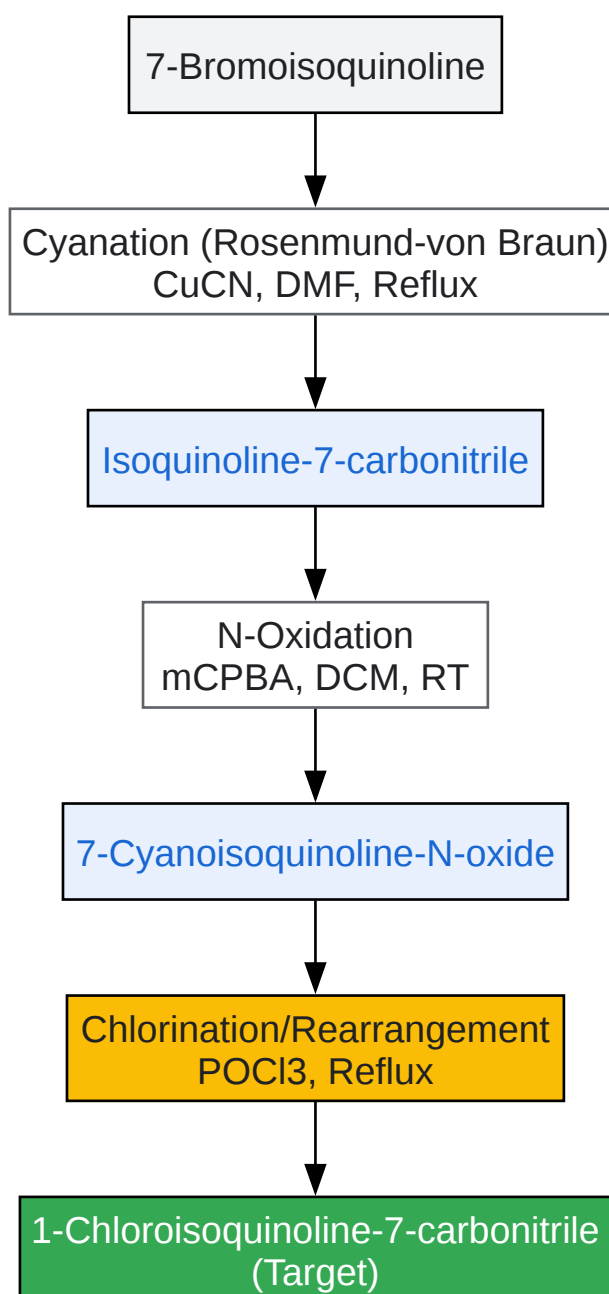
Reagents:

- Starting Material: 7-cyanoisoquinoline-N-oxide (1.0 equiv)
- Reagent: Phosphorus Oxychloride () (5–10 equiv, acts as solvent/reagent)
- Solvent: Anhydrous DCM (for extraction)

Step-by-Step Protocol:

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (), place the 7-cyanoisoquinoline-N-oxide.
- Addition: Cool the flask to 0°C (ice bath). Add dropwise. Caution: Exothermic reaction.
- Reflux: Heat the mixture to 90–105°C (reflux) for 4–6 hours. Monitor by TLC (the N-oxide is much more polar than the chloro-product).
- Quench (Critical Safety Step): Cool the mixture to room temperature. Remove excess under reduced pressure (rotary evaporator with a base trap). Pour the thick residue slowly onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphoryl chlorides.
- Neutralization: Adjust pH to ~8 using saturated solution.
- Extraction: Extract with DCM (

-). Wash combined organics with brine, dry over
, and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.



[Click to download full resolution via product page](#)

Figure 2: Total synthesis pathway starting from the commercially available 7-bromo precursor.

Reactivity Profile & Applications

A. Nucleophilic Aromatic Substitution ()

The C1-Cl bond is the primary site of reactivity. Because the C7-CN group withdraws electron density, the C1 position is significantly more reactive toward nucleophiles than in unsubstituted isoquinolines.

- Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.
- Conditions: Typically requires mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (or DIPEA).
- Application: Introduction of solubilizing groups (e.g., piperazines) in drug design.

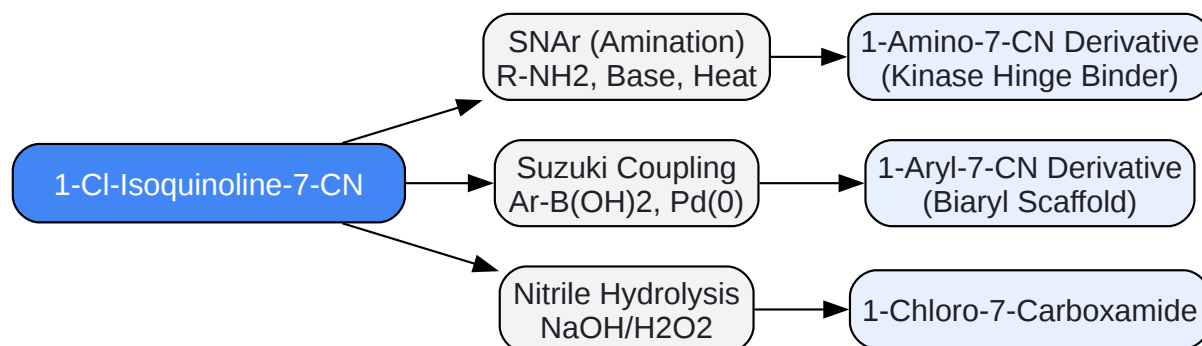
B. Palladium-Catalyzed Cross-Coupling

The C1-Cl bond is an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Selectivity: Under standard conditions, oxidative addition occurs exclusively at the C1-Cl bond, leaving the C7-CN group intact.
- Catalysts:
or
are standard.

C. Therapeutic Context

This scaffold is prevalent in Rho-associated protein kinase (ROCK) inhibitors (used for glaucoma and hypertension) and JAK inhibitors. The isoquinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.



[Click to download full resolution via product page](#)

Figure 3: Divergent synthesis capabilities of the scaffold.

References

- Chemical Identity: **1-Chloroisoquinoline-7-carbonitrile** (CAS 223671-30-5). BLD Pharm & Sigma-Aldrich Product Catalogs.
- General Synthesis (POCl₃ Method): Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide. ChemicalBook Protocol 19493-44-8.
- Reactivity Context: 8-Chloroisoquinoline-1-carbonitrile Reactivity Profile. VulcanChem Technical Data.
- Medicinal Chemistry Application: Isoquinoline Derivatives as Kinase Inhibitors. Patent US11655240 (Related Crystal Forms) & General Kinase Pharmacophore Analysis.
- Suzuki Coupling Protocols: Highly Efficient Method for Suzuki Reactions. Journal of Organic Chemistry / NIH Archives.
- To cite this document: BenchChem. [1-Chloroisoquinoline-7-carbonitrile: Structural Analysis & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2899408/docs#1-chloroisoquinoline-7-carbonitrile-structural-analysis-synthetic-utility\]](https://www.benchchem.com/product/b2899408/docs#1-chloroisoquinoline-7-carbonitrile-structural-analysis-synthetic-utility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)